(4-(Benzyloxy)phenyl)(phenyl)methanamine
Overview
Description
Alpha-(4-Benzyloxyphenyl)benzylamine (CAS# 748769-35-9) is a useful research chemical . It has a molecular weight of 289.37 and a molecular formula of C20H19NO . The IUPAC name for this compound is phenyl-(4-phenylmethoxyphenyl)methanamine .
Molecular Structure Analysis
The molecular structure of alpha-(4-Benzyloxyphenyl)benzylamine can be represented by the canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N . This indicates the presence of a benzylamine group attached to a benzyloxyphenyl group.Physical and Chemical Properties Analysis
Alpha-(4-Benzyloxyphenyl)benzylamine has a molecular weight of 289.37 and a molecular formula of C20H19NO . Other properties such as LogP, Exact Mass, Monoisotopic Mass, and Topological Polar Surface Area are also provided .Scientific Research Applications
Antiarrhythmic Agent Research
α-(4-Benzyloxyphenyl)benzylamine has been studied for its potential as an antiarrhythmic drug. Research conducted by Zacchei et al. (1975) and Zacchei, Rhodes, & Christy (1976) focused on the development of a GLC method for analyzing this compound in biological fluids, highlighting its relevance in the treatment of heart rhythm disorders (Zacchei & Weidner, 1975); (Zacchei, Rhodes, & Christy, 1976).
Metabolic Studies
Extensive metabolic studies have been conducted on α-(4-Benzyloxyphenyl)benzylamine, especially in relation to its antiarrhythmic properties. These studies explored its metabolization across different species, including dogs, monkeys, baboons, and humans, providing insights into its pharmacological effects (Zacchei, Rhodes, & Christy, 1976).
Hemodynamic Actions
Research by Torchiana et al. (1975) delved into the hemodynamic actions of α-(4-Benzyloxyphenyl)benzylamine, particularly its effectiveness in preventing ventricular arrhythmias and its safety profile in comparison to other antiarrhythmic agents (Torchiana et al., 1975).
Enzyme Inhibition
Studies by Markwardt, Landmann, & Walsmann (1968) examined the inhibitory effects of benzylamine derivatives, including α-(4-Benzyloxyphenyl)benzylamine, on enzymes such as trypsin, plasmin, and thrombin. This research contributes to understanding the broader biochemical applications of these compounds (Markwardt, Landmann, & Walsmann, 1968).
Chemical Synthesis and Application
Yan, Feringa, & Barta (2016) described a method for synthesizing benzylamines, highlighting their role in pharmaceutical compounds. This study presents the potential of α-(4-Benzyloxyphenyl)benzylamine in the field of medicinal chemistry and drug synthesis (Yan, Feringa, & Barta, 2016).
Novel Pathways for Benzylamine Production
Research by Pandey, Casini, Voigt, & Gordon (2021) explored a novel biosynthetic pathway for producing benzylamine from cellular phenylpyruvate. This study is significant in understanding alternative methods for producing benzylamine compounds, including α-(4-Benzyloxyphenyl)benzylamine, in an eco-friendly manner (Pandey et al., 2021).
Safety and Hazards
While specific safety data for alpha-(4-Benzyloxyphenyl)benzylamine was not found, benzylamine, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .
Properties
IUPAC Name |
phenyl-(4-phenylmethoxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16/h1-14,20H,15,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAADRGSMSQTFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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